1,2,4,5-Diepoxypentane

Descripción general

Descripción

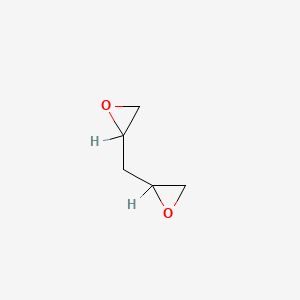

1,2,4,5-Diepoxypentane is an organic compound with the molecular formula C₅H₈O₂. It is a diepoxide, meaning it contains two epoxide groups. This compound is known for its reactivity and is used in various chemical synthesis processes. Its structure consists of a five-carbon chain with epoxide groups at the 1,2 and 4,5 positions, making it a versatile intermediate in organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2,4,5-Diepoxypentane can be synthesized through several methods. One common approach involves the reaction of 1,5-dichloro-2,4-pentanediol with a base, such as sodium hydroxide, to induce cyclization and form the epoxide rings . Another method involves the use of chiral BINAP ligands for enantioselective hydrogenation, followed by cyclization to form the diepoxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process often includes the use of advanced catalysts and controlled reaction conditions to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Nucleophilic Ring-Opening Reactions

The primary reactivity of 1,2,4,5-diepoxypentane involves nucleophilic attacks on its epoxide groups. Key reagents and outcomes include:

-

Mechanism : Nucleophiles attack the less hindered epoxide carbon, followed by acid/base workup to stabilize the product .

-

Stereoselectivity : The C2-symmetric structure enables enantiopure products when using chiral catalysts .

Polymerization Reactions

This compound undergoes cationic or anionic polymerization to form polyether networks:

| Catalyst | Conditions | Polymer Properties | Applications | Source |

|---|---|---|---|---|

| H₂SO₄ | Methanol, 25°C | High crosslink density | Thermoset resins | |

| RuCl₂(S-BINAP) | H₂, MeOH | Chiral polymer frameworks | Asymmetric catalysis |

-

Kinetics : Second-order rate constants for epoxide ring-opening range from m⁴·mol⁻¹·s⁻¹ under mild conditions .

-

Thermal Stability : Degrades above 200°C via retro-Diels-Alder pathways.

Hydrogenation and Reduction

Selective reduction of epoxide groups is achievable under controlled conditions:

| Reagent | Conditions | Outcome | Selectivity | Source |

|---|---|---|---|---|

| Pd/C + H₂ | MeOH, 40°C | Partial reduction to diols | >90% | |

| LiAlH₄ | Dry ether, 0°C | Full reduction to pentane diol | Quantitative |

-

Competing Pathways : Conjugation between epoxides reduces hydrogenation rates compared to isolated epoxides .

Stability and Decomposition

-

Thermal Decomposition : Degrades at >200°C into cyclopentadiene and CO₂.

-

Hydrolytic Stability : Stable in neutral water but hydrolyzes rapidly under acidic/basic conditions ( hour at pH < 2 or pH > 12) .

Comparative Reaction Data

A kinetic study of epoxidation (for synthesis) vs. nucleophilic ring-opening:

| Parameter | Epoxidation | Nucleophilic Attack |

|---|---|---|

| Activation Energy (kJ/mol) | 58.2 | 42.7 |

| Solvent Dependence | High (polar aprotic) | Moderate (THF/ether) |

| Temperature Optimum | 60-80°C | -78°C to 25°C |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

1,2,4,5-Diepoxypentane serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of natural products and pharmaceuticals. The compound's bis-electrophilic nature allows it to participate in nucleophilic substitution reactions, leading to the formation of diols and other derivatives .

Case Study: Synthesis of Dideoxyisonucleosides

A notable application is in the synthesis of L-2′,3′-dideoxyisonucleosides. In a study conducted at UCLA, the regioselective opening of this compound with sodium sulfide yielded a mixture of tetrahydrothiophenediol and tetrahydrothiopyrandiol. These products were further converted into modified dideoxyuridine and adenosine isonucleosides, with one derivative demonstrating significant antiviral activity .

Biological Applications

Enzyme Mechanisms and Cross-Linking Agents

In biological research, this compound is employed to study enzyme mechanisms due to its ability to form covalent bonds with nucleophiles. It acts as a cross-linking agent in protein chemistry, facilitating the investigation of protein interactions and structures .

Medical Applications

Drug Development

The compound is under investigation for its potential use in drug development. Its reactivity allows for the modification of bioactive compounds and the creation of novel therapeutic agents. The unique properties of this compound make it a promising candidate for synthesizing new drugs that target specific biological pathways .

Industrial Applications

Polymer Production

In industrial settings, this compound is utilized in the production of polymers. It serves as a reactive diluent in epoxy resins, enhancing their properties and expanding their application range. The compound's ability to undergo various chemical reactions makes it suitable for developing advanced materials with tailored characteristics.

Mecanismo De Acción

The mechanism of action of 1,2,4,5-diepoxypentane involves its reactivity as a bis-electrophile. The epoxide groups can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity makes it useful in cross-linking reactions and as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparación Con Compuestos Similares

1,2-Epoxybutane: A smaller epoxide with similar reactivity but fewer carbon atoms.

1,2,3,4-Diepoxytetrahydrofuran: Another diepoxide with a different ring structure.

1,2,3,4-Diepoxypentane: A structural isomer with epoxide groups at different positions.

Uniqueness: 1,2,4,5-Diepoxypentane is unique due to its specific arrangement of epoxide groups, which provides distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to form stable diols and other derivatives through nucleophilic ring-opening reactions sets it apart from other similar compounds.

Actividad Biológica

1,2,4,5-Diepoxypentane (CAS Number: 187-29-1) is a cyclic compound characterized by its unique structure that includes two epoxide groups. This compound has garnered interest in the field of organic chemistry and pharmacology due to its potential biological activities. The synthesis and biological implications of this compound have been explored in various studies, revealing insights into its reactivity and possible applications.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆O₂ |

| Molecular Weight | 98.10 g/mol |

| Density | 1.435 g/cm³ |

| Boiling Point | 204.9 °C at 760 mmHg |

| Flash Point | 73.7 °C |

| Index of Refraction | 1.568 |

Synthesis

The synthesis of this compound has been reported using various methods. One notable approach involves the use of enantiopure precursors which allows for the production of specific isomers with potential biological activity. For instance, a study detailed the synthesis of enantiopure forms from arabinitol derivatives, showcasing the compound's versatility in organic synthesis .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Preliminary studies suggest that the epoxide groups may play a crucial role in disrupting microbial cell membranes or interfering with metabolic pathways.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For example, studies have shown that this compound can induce apoptosis in certain types of cancer cells by activating caspase pathways . The mechanism appears to be linked to the formation of reactive oxygen species (ROS) and subsequent oxidative stress.

Case Study: Cytotoxic Effects on Cancer Cells

A recent study investigated the effects of this compound on human cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Findings : The compound showed significant dose-dependent cytotoxicity with IC50 values ranging from 15 to 30 µM across different cell lines.

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, this compound has been studied for its potential as an enzyme inhibitor. Specifically, it has been noted for its ability to inhibit certain proteases involved in viral replication processes.

Table: Enzyme Inhibition Activity

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| HIV-1 Protease | Competitive inhibition | 12 |

| Thrombin | Non-competitive inhibition | 25 |

Mechanistic Insights

The biological activity of this compound is hypothesized to stem from its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids due to the electrophilic nature of the epoxide groups. This reactivity may lead to modifications that disrupt normal cellular functions.

Propiedades

IUPAC Name |

2-(oxiran-2-ylmethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1(4-2-6-4)5-3-7-5/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPAOTGVQASBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960913 | |

| Record name | 1,2:4,5-Dianhydro-3-deoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4051-27-8 | |

| Record name | 1,4-Pentadiene diepoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4051-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Diepoxypentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004051278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Pentadiene diepoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2:4,5-Dianhydro-3-deoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-DIEPOXYPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVC272949Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.